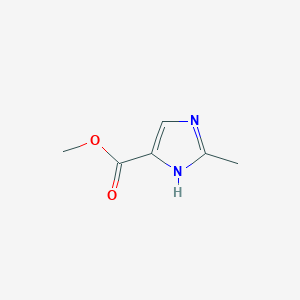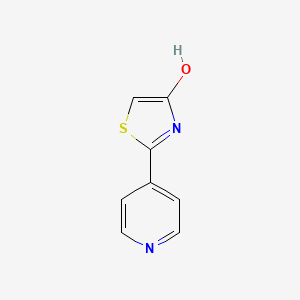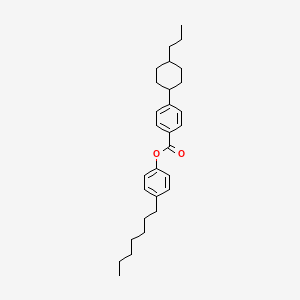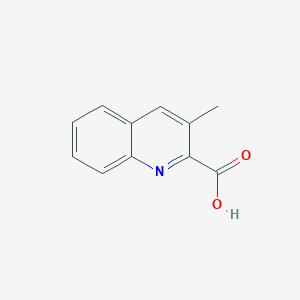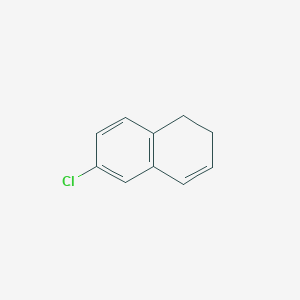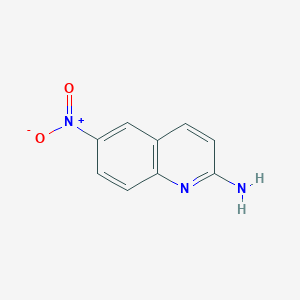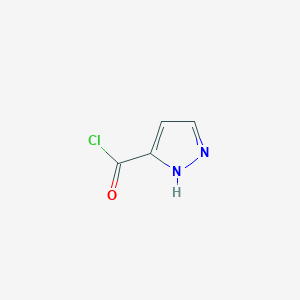
1H-pyrazole-5-carbonyl chloride
Vue d'ensemble
Description
1H-pyrazole-5-carbonyl chloride (also known as pyrazole-5-carboxylic acid chloride) is an important organic intermediate used in the synthesis of various organic compounds. It is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Pyrazole-5-carboxylic acid chloride is a versatile reagent used in the synthesis of a wide range of organic compounds, including heterocycles, peptides, and amines. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
Applications De Recherche Scientifique
Synthesis and Ligand Development
1H-Pyrazole-5-carbonyl chloride is instrumental in synthesizing pyrazoles with various functionalized substituents. A study demonstrated the synthesis of pyrazoles featuring functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5 (Grotjahn et al., 2002). These compounds have applications as ligands, with the significance being that the ligating side chain on a ring carbon, rather than on a ring nitrogen, leaves the ring nitrogen and its attached proton available for hydrogen bonding.
Heterocyclic Compound Synthesis
This compound is used in the synthesis of heterocyclic analogues like 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones. The synthesis process involves the reaction of 1-substituted 2-pyrazolin-5-ones with different carbonyl chlorides, highlighting the versatility of this compound in forming complex heterocyclic structures (Datterl et al., 2010).
Enzyme Inhibition Studies
Studies have also utilized this compound in synthesizing amide derivatives for investigating their inhibitory effects on enzymes like carbonic anhydrase isoenzymes. Such research is crucial in understanding enzyme mechanisms and potential therapeutic applications (Bülbül et al., 2008).
Novel Compound Synthesis
Further, this compound is used in synthesizing novel compounds like pyridyl-pyrazole-5-carboxylic acid amide compounds. The synthesis process demonstrates the compound's utility in forming new chemical entities, which could have various applications in pharmaceutical and chemical research (Wang Jun, 2010).
Bioactivity Research
This compound also plays a role in synthesizing compounds for bioactivity research, such as investigating antifungal and anticancer activities. This highlights its importance in the development of new therapeutic agents (Wu et al., 2012).
Mécanisme D'action
Target of Action
1H-Pyrazole-5-carbonyl chloride, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways . For instance, a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a certain pyrazole derivative . It’s plausible that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical processes . For instance, they can interfere with the metabolic pathways of the target organisms, leading to their death or growth inhibition
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy . Therefore, further studies are needed to investigate the ADME properties of this compound.
Result of Action
The result of the action of this compound is the inhibition of the growth or survival of the target organisms. For instance, certain pyrazole derivatives have shown superior antipromastigote activity, being more active than standard drugs . Similarly, other pyrazole derivatives have shown significant inhibition effects against Plasmodium berghei . It’s plausible that this compound may have similar effects.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of the compound . For instance, certain pyrazole derivatives are stable under inert atmosphere and at low temperatures
Propriétés
IUPAC Name |
1H-pyrazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)3-1-2-6-7-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZZDCWMOGEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510115 | |
| Record name | 1H-Pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-84-6 | |
| Record name | 1H-Pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1H-pyrazole-5-carbonyl chloride in the presented research?
A: this compound serves as a key building block for synthesizing various N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives. These derivatives are being investigated for their potential biological activities, particularly as anticancer agents and osteogenesis inducers. ,
Q2: Can you provide an example of a synthesis reaction using this compound based on the research?
A: Certainly. One study describes a reaction where this compound (specifically, 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride) reacts with various substituted anilines. This reaction yields a series of N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives.
Q3: How is the structure of the synthesized pyrazole-5-carboxamide derivatives confirmed?
A3: Researchers employ a combination of spectroscopic techniques to characterize the synthesized compounds. These techniques include:
- X-ray Crystallography: Used in some cases to determine the three-dimensional structure of the molecule, providing definitive confirmation of its connectivity and conformation.
Q4: The papers mention "molecular docking" studies. What is the significance of those in this context?
A: Molecular docking studies are computational methods used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other to form a stable complex. In the context of the presented research, molecular docking was performed using human c-Met kinase and JAK1 as target proteins . This type of study helps to understand how the synthesized compounds might interact with specific biological targets and provides insights into their potential mechanism of action at a molecular level.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


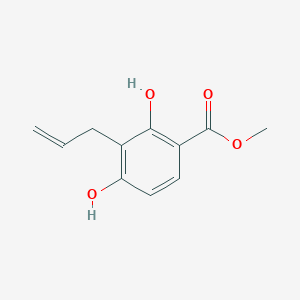

![3-Bromo-2,3-dihydro-benzo[h]chromen-4-one](/img/structure/B1611176.png)
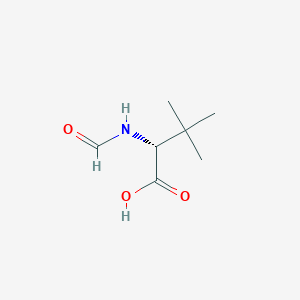
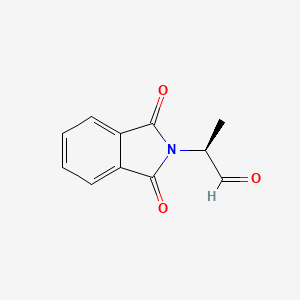
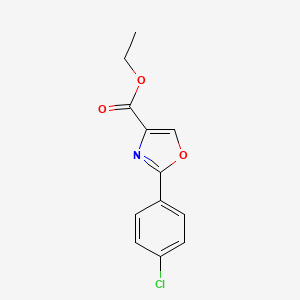
![3-(2-Hydroxy-ethoxymethyl)-2,5,9-trimethyl-furo[3,2-G]chromen-7-one](/img/structure/B1611186.png)
